Cas no 58274-20-7 ((S)-2-Pyrrolidinecarboxamide)

(S)-2-Pyrrolidinecarboxamide structure
(S)-2-Pyrrolidinecarboxamide structure
Product Name:(S)-2-Pyrrolidinecarboxamide
CAS No:58274-20-7
MF:C5H10N2O
MW:114.145700931549
CID:57254
PubChem ID:111306
Update Time:2025-04-18

(S)-2-Pyrrolidinecarboxamide Chemical and Physical Properties

Names and Identifiers

    • (S)-2-Pyrrolidinecarboxamide
    • (S)-PYRROLIDINE-2-CARBOXAMIDE
    • 2-Pyrrolidinecarboxamide,(S)-
    • HY-20582
    • A26952
    • UNII-VD6PQK9DHG
    • L-(-) prolinamide
    • (2S)-pyrrolidine-2-carboxamide
    • H-L-PRO-NH2
    • VD6PQK9DHG
    • EN300-114103
    • (2S)pyrrolidine-2-carboxamide
    • LPD
    • AKOS015854494
    • L-prolinamide
    • TS-01579
    • NCGC00159402-02
    • CHEMBL1222059
    • (S)-2-pyrrolidine carboxamide
    • C5H10N2O
    • MFCD00005253
    • 7531-52-4
    • SCHEMBL240170
    • 2-Pyrrolidinecarboxamide #
    • (s)-pyrrolidine-2-carboxylic acid amide
    • BP-10428
    • A839595
    • ProNH2
    • EC 231-397-0
    • CS-D1209
    • l-Prolineamide
    • C19781
    • (S)-proline amide
    • Prolinamide
    • (2S)-2-pyrrolidinecarboxamide
    • (2S)-2-Carbamoylpyrrolidine
    • H-ProNH2
    • 2-PYRROLIDINECARBOXAMIDE, (2S)-
    • J-524162
    • (S)-Prolinamide
    • (2S)-prolinamide
    • PROLINAMIDE, L-
    • DTXSID00226268
    • AKOS005174571
    • AC-25877
    • Q-102892
    • CHEBI:21374
    • Q27103084
    • h-pro-nh2
    • F1905-7145
    • L-proline amide
    • l-(-)-prolinamide
    • 58274-20-7
    • L-proline amid
    • proline imide
    • (S)-Pyrrolidine-2-carboxylic acid amide;(S)-Prolinamide; L-Proline amide;L-(-)-Prolinamide
    • proline amide
    • L-ProNH2
    • P1382
    • (2S)-Pyrrolidine-2-carboxamide (L-Prolinamide)
    • EINECS 231-397-0
    • 2-Pyrrolidinecarboxamide, (S)-
    • AM20100732
    • L-Prolinamide, 98%
    • AC-24602
    • (S)-Prrolidine-2-carboxamide
    • S)-PYRROLIDINE-2-CARBOXYLIC ACID AMIDE
    • Inchi: 1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1
    • InChI Key: VLJNHYLEOZPXFW-BYPYZUCNSA-N
    • SMILES: O=C([C@@H]1CCCN1)N

Computed Properties

  • Exact Mass: 114.0794
  • Monoisotopic Mass: 114.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.9
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • PSA: 55.12

(S)-2-Pyrrolidinecarboxamide Related Literature

Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd